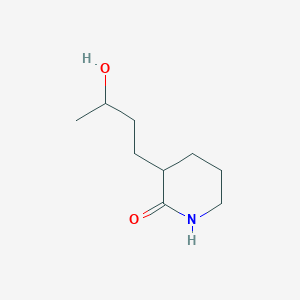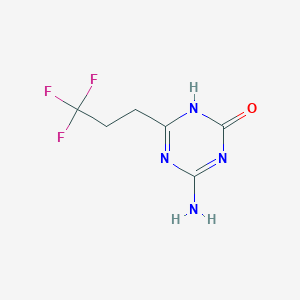
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trifluoropropyl group in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms in cyanuric chloride are replaced by amino and trifluoropropyl groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino or trifluoropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
4-Amino-6-(3,3,3-trifluoropropyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H7F3N4O |
|---|---|
Molecular Weight |
208.14 g/mol |
IUPAC Name |
4-amino-6-(3,3,3-trifluoropropyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C6H7F3N4O/c7-6(8,9)2-1-3-11-4(10)13-5(14)12-3/h1-2H2,(H3,10,11,12,13,14) |
InChI Key |
OWMOWDWAJDDVLA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-8-thiaspiro[4.5]decan-4-amine](/img/structure/B15258087.png)

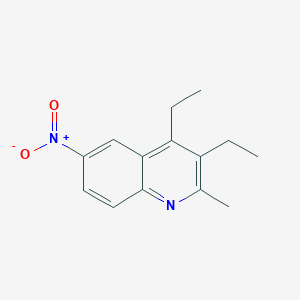
![2-[4-(2-Methoxyethyl)phenoxy]propanoic acid](/img/structure/B15258112.png)
![2-(4-Fluorophenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15258126.png)
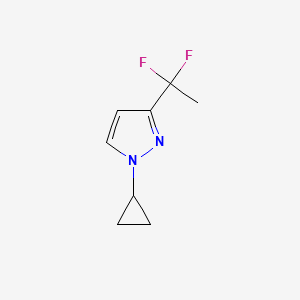

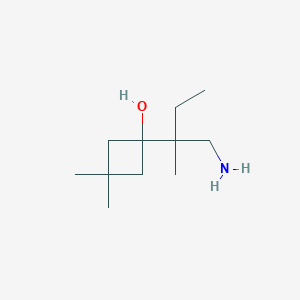
![1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15258151.png)
![1-[(Benzyloxy)carbonyl]-5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15258156.png)
